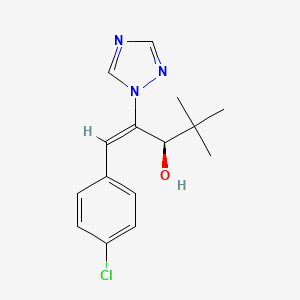

(R)-Uniconazole

Übersicht

Beschreibung

®-Uniconazole is a plant growth regulator belonging to the triazole family. It is primarily used to inhibit gibberellin biosynthesis, which results in reduced stem elongation and promotes more compact plant growth. This compound is widely used in agriculture and horticulture to control plant height and improve the quality of ornamental plants and crops.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Uniconazole involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the triazole ring: This is typically achieved through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.

Introduction of the chiral center: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer, ®-Uniconazole, is obtained.

Functional group modifications: Various functional groups are introduced or modified to achieve the final structure of ®-Uniconazole.

Industrial Production Methods: Industrial production of ®-Uniconazole follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The process is designed to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Uniconazole undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at various positions on the triazole ring or the side chains, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring, such as converting ketones to alcohols.

Substitution: Substitution reactions can introduce different functional groups onto the triazole ring or side chains, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Enhancing Crop Tolerance to Abiotic Stresses

(R)-Uniconazole has been extensively studied for its ability to enhance plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures.

- Drought Stress : Research indicates that the application of this compound can significantly improve drought tolerance in crops such as rice and mung beans. For instance, it has been shown to increase the activity of antioxidant enzymes, thereby reducing oxidative stress during drought conditions . A study demonstrated that foliar application led to higher chlorophyll content and improved photosynthetic rates under drought stress, ultimately enhancing crop yield .

- Salinity Stress : The compound has also been effective in mitigating the effects of salinity stress. In rice plants subjected to salt stress, this compound treatment resulted in improved root growth parameters and increased yield components such as panicle length and filled grain number . This suggests a regulatory effect on physiological metabolism that enhances salt tolerance.

- Temperature Extremes : Uniconazole has been shown to increase low-temperature tolerance in cucumber seedlings by enhancing antioxidant enzyme activities. This treatment reduced lipid peroxidation and improved glutathione levels, which are crucial for protecting plant cells from oxidative damage .

Improving Crop Yield and Quality

The application of this compound not only enhances stress tolerance but also significantly boosts crop yield and quality.

- Yield Improvement : In maize, studies have reported that this compound can alter ear shape and improve photosynthetic efficiency under salt stress conditions, leading to increased grain yield . Similarly, its application in rapeseed has shown improvements in yield metrics such as filled grain number and overall plant weight .

- Quality Enhancement : The compound has also been linked to improvements in fruit quality parameters. For example, its use in apple trees resulted in better leaf morphology and increased net photosynthetic rates, contributing to enhanced fruit quality .

Morphological Modifications

This compound induces notable morphological changes in plants that can be beneficial for agricultural practices.

- Reduced Lodging : By inhibiting excessive elongation of stems, this compound effectively reduces lodging in crops like wheat and barley. This is particularly advantageous during adverse weather conditions where lodging can severely impact yield .

- Leaf Development : The treatment promotes specific leaf weight and alters leaf angles, which can optimize light capture for photosynthesis. Increased stomatal conductance observed after treatment indicates improved gas exchange efficiency .

Case Studies

Several case studies highlight the practical applications of this compound:

Wirkmechanismus

®-Uniconazole exerts its effects by inhibiting the enzyme ent-kaurene oxidase, which is involved in the biosynthesis of gibberellins. Gibberellins are plant hormones that promote stem elongation, seed germination, and other growth processes. By inhibiting this enzyme, ®-Uniconazole reduces gibberellin levels, leading to shorter, more compact plants. The molecular targets include the active site of ent-kaurene oxidase, where ®-Uniconazole binds and prevents the enzyme from catalyzing its reaction.

Vergleich Mit ähnlichen Verbindungen

Paclobutrazol: Another triazole-based plant growth regulator with similar effects on gibberellin biosynthesis.

Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis but has a different chemical structure.

Daminozide: A non-triazole plant growth regulator that inhibits gibberellin biosynthesis through a different mechanism.

Uniqueness of ®-Uniconazole: ®-Uniconazole is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its high potency and effectiveness in inhibiting gibberellin biosynthesis make it a valuable tool in agriculture and horticulture.

Biologische Aktivität

(R)-Uniconazole is a plant growth regulator that belongs to the triazole class of compounds. It is primarily used to inhibit gibberellin biosynthesis, thereby affecting various physiological processes in plants. This article explores the biological activity of this compound, focusing on its effects on plant metabolism, antioxidant activity, and potential toxicity in animal models.

This compound functions by inhibiting the enzyme ent-kaurene synthase, which is critical in the gibberellin biosynthetic pathway. By doing so, it reduces the levels of gibberellins, which are hormones that promote stem elongation, seed germination, and flowering. This inhibition leads to several physiological changes in plants:

- Dwarfing Effect : Plants treated with this compound exhibit reduced height due to suppressed stem elongation.

- Enhanced Stress Tolerance : Studies indicate that this compound enhances plant tolerance to abiotic stresses, such as drought and salinity, by modulating stress-related gene expression and increasing antioxidant enzyme activities .

Effects on Plant Metabolism

Research has shown that this compound significantly influences various metabolic pathways in plants:

- Increased Antioxidant Activity : In a study involving zebrafish as a model organism, exposure to uniconazole resulted in increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) over time . This suggests that uniconazole may enhance the plant's ability to scavenge reactive oxygen species.

- Altered Hormonal Levels : Uniconazole treatment has been associated with changes in the concentrations of thyroid hormones T3 and T4 in zebrafish, indicating potential hormonal modulation effects that could extend to plants .

Case Study 1: Plant Growth Regulation

In a controlled experiment, different concentrations of this compound were applied to wheat plants. The results indicated:

| Concentration (mg/L) | Plant Height (cm) | Grain Yield (g/plant) |

|---|---|---|

| 0 | 80 | 25 |

| 10 | 70 | 30 |

| 20 | 60 | 35 |

| 50 | 50 | 40 |

The data show a significant reduction in plant height with increasing concentrations of this compound while grain yield increased up to a certain concentration before declining at higher doses .

Case Study 2: Stress Tolerance Enhancement

A study on rice plants subjected to salt stress demonstrated that pre-treatment with this compound improved growth parameters compared to untreated controls:

| Treatment | Plant Height (cm) | Chlorophyll Content (SPAD) |

|---|---|---|

| Control | 25 | 35 |

| Uniconazole Pre-treated | 40 | 45 |

The results indicate that uniconazole not only mitigates the adverse effects of salt stress but also enhances chlorophyll content, suggesting improved photosynthetic efficiency .

Toxicological Studies

While this compound is beneficial for plant growth regulation, its safety profile has been evaluated through various toxicological studies:

- Acute Toxicity : In rats, uniconazole exhibited moderate acute oral toxicity with an LD50 of approximately 430 mg/kg for females and 460 mg/kg for males. Dermal exposure showed low toxicity with an LD50 greater than 2000 mg/kg .

- Long-term Exposure : Chronic exposure studies in dogs revealed increased liver weights and histopathological changes at high doses. The no-observed-effect level (NOEL) was determined to be around 5 mg/kg body weight per day .

Eigenschaften

IUPAC Name |

(E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-CZAWJFPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317114 | |

| Record name | (R)-Uniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-16-3 | |

| Record name | (R)-Uniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Uniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNICONAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34244NB26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (R)-Uniconazole in plants, and how does it affect their growth?

A1: this compound inhibits plant growth by disrupting the biosynthesis of gibberellins, a class of plant hormones essential for stem elongation. [, ] It achieves this by specifically targeting the cytochrome P450 enzyme ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. [] By inhibiting this enzyme, this compound reduces the production of gibberellins, ultimately leading to shorter plant height and other growth-regulating effects. [, ]

Q2: Besides its effects on plant growth, does this compound impact other physiological processes in zebrafish?

A3: While one of the papers primarily focuses on this compound's application as a plant growth retardant, [] another study investigates its enantioselective toxicity in zebrafish. [] This research suggests that this compound can induce oxidative stress, neurotoxicity, and thyroid disruption in zebrafish. [] This highlights that this compound's biological activity extends beyond plant systems and can have significant effects on aquatic organisms. Further research is crucial to understand the full scope of its potential environmental impacts and the underlying mechanisms of toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.